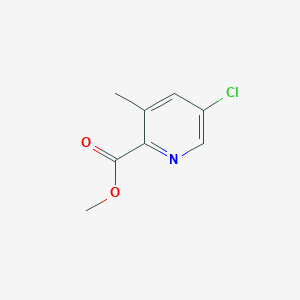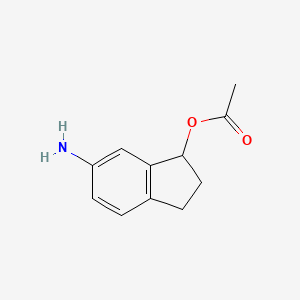
6-Amino-2,3-dihydro-1H-inden-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2,3-dihydro-1H-inden-1-yl acetate is an organic compound that belongs to the class of indene derivatives. This compound features an indene backbone with an amino group at the 6th position and an acetate ester at the 1st position. Indene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dihydro-1H-inden-1-yl acetate typically involves the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the indene derivative to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2,3-dihydro-1H-inden-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Amino-2,3-dihydro-1H-inden-1-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Amino-2,3-dihydro-1H-inden-1-yl acetate involves its interaction with specific molecular targets and pathways. The amino group and acetate ester play crucial roles in its biological activity. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-2,3-dihydro-1H-inden-1-yl methanol: This compound has a similar indene backbone but features a hydroxyl group instead of an acetate ester.
®-5-[2-(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl-8-phenylmethoxyquinolin-2(1H)-one: This compound has a more complex structure with additional functional groups.
Uniqueness
6-Amino-2,3-dihydro-1H-inden-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetate ester and amino group make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
(6-amino-2,3-dihydro-1H-inden-1-yl) acetate |
InChI |
InChI=1S/C11H13NO2/c1-7(13)14-11-5-3-8-2-4-9(12)6-10(8)11/h2,4,6,11H,3,5,12H2,1H3 |
InChI-Schlüssel |
VDHYAFXNFBAFBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCC2=C1C=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


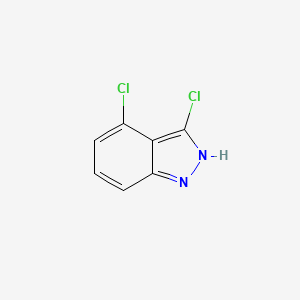
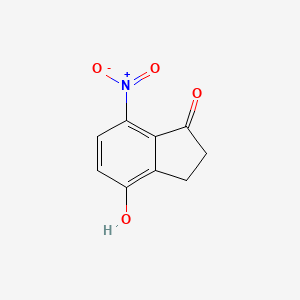

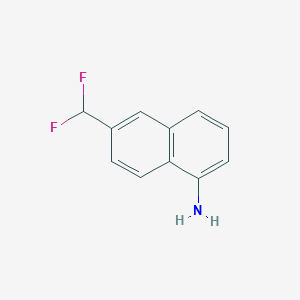
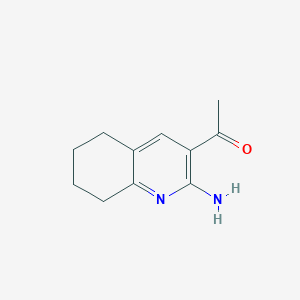
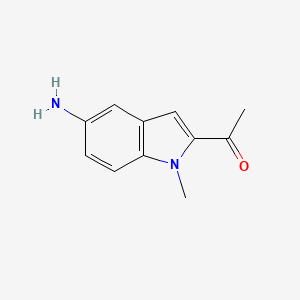

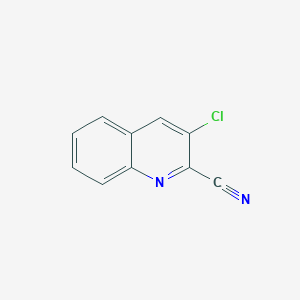
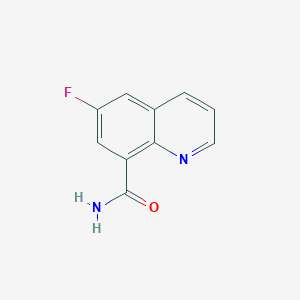
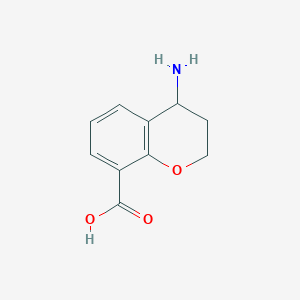

![3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15070379.png)
![6H-Pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15070380.png)
